

A Technical Guide to the Dimeric Structure of Cupric Acetate Monohydrate

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Compound of Interest

Compound Name: Cupric acetate monohydrate

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Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Copper(II) acetate, also known as cupric acetate, is an organometallic compound with the formula $\text{Cu}_2(\text{CH}_3\text{COO})_4(\text{H}_2\text{O})_2$ in its hydrated form.^[1] While its simple empirical formula, $\text{Cu}(\text{CH}_3\text{COO})_2$, suggests a monomeric species, its solid-state structure reveals a fascinating dimeric nature. This "paddle-wheel" structure, first elucidated by van Niekerk and Schoening, has become a classic example in coordination chemistry for studying metal-metal interactions. The two adjacent copper(II) ions exhibit strong antiferromagnetic coupling, a phenomenon that significantly alters the compound's magnetic properties and has made it a cornerstone for developing modern theories of magnetic exchange.^[1] This guide provides an in-depth technical overview of the structural, magnetic, and spectroscopic properties that arise from this dimeric arrangement, supplemented with detailed experimental protocols for its characterization.

Molecular Structure

The defining feature of **cupric acetate monohydrate** is its dinuclear "paddle-wheel" structure. In this arrangement, two copper atoms are held in close proximity by four bridging acetate ligands. The coordination sphere of each copper ion is completed by an axial water molecule. This geometry results in a distorted octahedral environment for each Cu(II) center. The short distance between the two copper atoms is a direct consequence of this bridging arrangement and is the primary factor responsible for the compound's unique magnetic properties.^[1]

Figure 1: Molecular structure of the cupric acetate dimer, $[\text{Cu}_2(\text{CH}_3\text{COO})_4(\text{H}_2\text{O})_2]$.

Structural Parameters

The precise geometry of the dimer has been determined by single-crystal X-ray diffraction. Key structural parameters are summarized below.

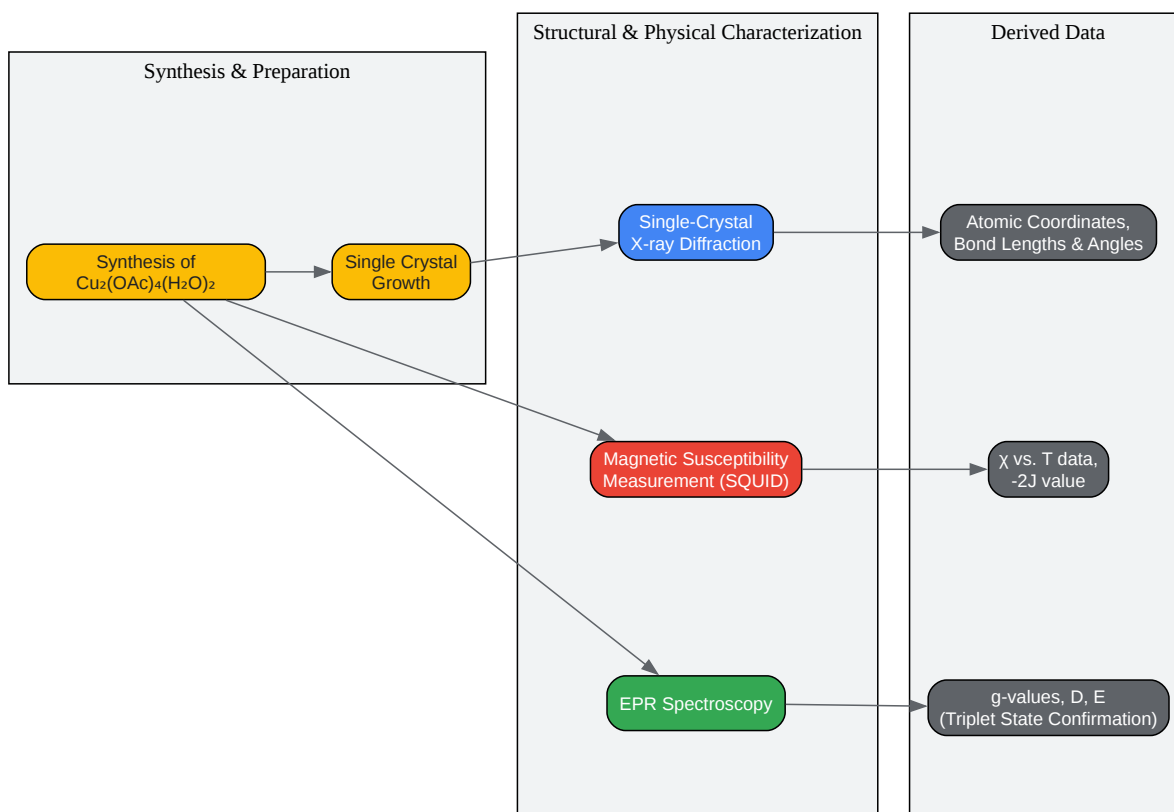
Parameter	Value (Å)	Description
Cu-Cu Distance	2.62	Separation between the two copper(II) centers. [1]
Cu-O (equatorial)	1.97	Bond length between copper and acetate oxygen atoms. [1]
Cu-O (axial)	2.20	Bond length between copper and axial water oxygen. [1]

Magnetic Properties and Spectroscopic Characterization

The proximity of the two Cu(II) ions (d^9 , $S=1/2$) in the dimer facilitates a strong antiferromagnetic exchange interaction. This coupling leads to the pairing of the electron spins, resulting in two distinct states: a diamagnetic singlet ground state ($S=0$) and a paramagnetic triplet excited state ($S=1$).

This electronic structure gives rise to anomalous magnetic behavior. As the temperature decreases, the magnetic susceptibility of **cupric acetate monohydrate** increases to a maximum near 250 K, after which it rapidly falls as the thermally populated triplet state depopulates, rendering the compound essentially diamagnetic below 90 K.[\[1\]](#)





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References

- 1. Copper(II) acetate - Wikipedia [en.wikipedia.org]
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